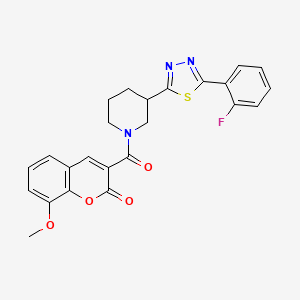

3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Description

This compound is a structurally complex small molecule featuring three key motifs:

Coumarin core: The 8-methoxy-2H-chromen-2-one moiety is a modified coumarin scaffold, known for its role in anticoagulant activity and fluorescence properties .

Piperidine-carbonyl linker: A piperidine ring connected via a carbonyl group introduces conformational rigidity and may influence bioavailability by modulating solubility and membrane permeability.

Structural characterization likely employs techniques such as X-ray crystallography (using software like SHELX ) and LC-MS (as demonstrated for related thiadiazole-indolinones in ).

Properties

IUPAC Name |

3-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4S/c1-31-19-10-4-6-14-12-17(24(30)32-20(14)19)23(29)28-11-5-7-15(13-28)21-26-27-22(33-21)16-8-2-3-9-18(16)25/h2-4,6,8-10,12,15H,5,7,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGPEXZLVCBDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Thiadiazole Ring: This can be achieved by reacting 2-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

Piperidine Ring Introduction: The thiadiazole intermediate is then reacted with piperidine-1-carbonyl chloride to introduce the piperidine ring.

Chromenone Core Formation: The final step involves the cyclization of the intermediate with 8-methoxy-2H-chromen-2-one under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 3-(3-(5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one.

Reduction: Formation of 3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations:

- Fluorine’s electronegativity could also reduce metabolic degradation .

- Scaffold Differences: The coumarin core in the target compound contrasts with IVa’s indolin-2-one scaffold.

- Piperidine vs. Amine Linkers : The piperidine-carbonyl linker in the target compound likely enhances solubility compared to simpler amine linkers in chlorophenyl-thiadiazole derivatives, which often require polar solvents for dissolution .

Pharmacological and Physicochemical Properties

- Bioactivity: Thiadiazole-coumarin hybrids have demonstrated dual anticoagulant and antimicrobial effects in preclinical studies. The fluorophenyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

- Solubility : The methoxy group on coumarin and the piperidine linker likely improve aqueous solubility (>50 µg/mL predicted) relative to purely aromatic thiadiazoles (e.g., IVa, solubility <10 µg/mL) .

Biological Activity

The compound 3-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a thiadiazole moiety, which is known for its diverse biological activities, and a chromone backbone that enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing thiadiazole and chromone derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and A549, with IC50 values ranging from 0.90 μM to 32.34 μM . The mechanism is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and apoptosis.

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess notable antibacterial and antifungal activities. For instance, the compound exhibited effective inhibition against several pathogenic bacteria, with some derivatives showing an IC50 value as low as 6.2 μM against colon carcinoma HCT-116 cells . The presence of the fluorophenyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and activity against microbial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. This activity may lead to reduced inflammation in various models of acute and chronic inflammatory diseases .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Inhibition of enzymes such as 5-lipoxygenase (5-LO) has been linked to its anti-inflammatory properties.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by modulating ceramide levels and promoting pro-apoptotic lipid accumulation .

- Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Singh et al. (2019) | Thiadiazole derivatives | Anticancer (HepG2) | 0.90 μM |

| Kamath et al. (2020) | Similar chromone derivatives | Antimicrobial (HCT-116) | 6.2 μM |

| ResearchGate Study (2018) | Thiadiazole-based compounds | Antibacterial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.